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molecular formula C10H12O2 B072445 3-(p-Tolyl)propionic acid CAS No. 1505-50-6

3-(p-Tolyl)propionic acid

Cat. No. B072445
M. Wt: 164.20 g/mol
InChI Key: LDYGRLNSOKABMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05741800

Procedure details

A solution of oxalyl chloride (5 ml) in dichloromethane (5 ml) was added dropwise to a solution of 3-(4-methylphenyl)propionic acid (1.5 g) in dichloromethane (20 ml). The mixture was stirred at 20° C. for 16 hours and then evaporated to give 3-(4-methylphenyl)propionyl chloride as an oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14]CC(O)=O)=[CH:10][CH:9]=1>ClCCl>[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:1][C:2]([Cl:4])=[O:3])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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